molecular formula C9H17ClSi B1142379 2-(Bicycloheptyl)dimethylchlorosilane CAS No. 117046-42-1

2-(Bicycloheptyl)dimethylchlorosilane

Cat. No. B1142379
M. Wt: 188.77
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Bicycloheptyl)dimethylchlorosilane involves multi-step processes utilizing organosilicon chemistry techniques. For instance, one-pot synthesis methods have been developed to create complex silacyclanes, which are precursors to various organosilicon compounds, including structures similar to 2-(Bicycloheptyl)dimethylchlorosilane. These methods typically involve reactions of silicon-based chlorides with organic amides or other silicon compounds under controlled conditions to form the desired cyclic structures with specific substituents (Zamyshlyaeva et al., 2002).

Molecular Structure Analysis

The molecular structure of related silacyclanes and organosilicon compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed information about the geometry, bond lengths, and angles within the molecules, providing insights into the structural characteristics that influence their reactivity and properties. For example, X-ray diffraction has confirmed the structures of various silacyclanes, showing the presence of seven-membered rings and specific substituents that affect their chemical behavior (Zamyshlyaeva et al., 2002).

Chemical Reactions and Properties

2-(Bicycloheptyl)dimethylchlorosilane and similar compounds participate in a range of chemical reactions, including hydrolysis, nucleophilic substitution, and reactions with nucleophiles like dimethyl sulfoxide (DMSO). These reactions often lead to the formation of new silacyclanes, disiloxanes, or other organosilicon compounds, demonstrating the versatility and reactivity of these chemicals. The specific chemical reactions and the products formed are highly dependent on the reactants and conditions used, highlighting the complexity of organosilicon chemistry (Lu et al., 1996).

Scientific Research Applications

  • Hydrosilylation Reactions : 2-(Bicycloheptyl)dimethylchlorosilane is used in hydrosilylation reactions, such as the aluminum chloride catalyzed hydrosilylation of methylcyclohexenes, producing compounds useful in stereochemistry and structure identification (Yamamoto & Takemae, 1990).

  • Synthesis of Organobicyclocarbosiloxanes : It is instrumental in the synthesis of organobicyclocarbosiloxanes, complex compounds with potential applications in polymer science (Andrianov et al., 1977).

  • Substituent Exchange Reactions : This compound participates in exchange reactions, such as the addition to vinyldimethylethoxysilane, leading to products that help understand substituent exchange mechanisms (Suryanarayanan et al., 1973).

  • Formation of Silanone and Cyclodisiloxane Intermediates : It reacts with dimethyl sulfoxide to produce intermediates like silanone and cyclodisiloxane, useful in organometallic chemistry (Lu et al., 1996).

  • Preparation of Metallocyclic Compounds : Its reaction with diiron nonacarbonyl leads to the preparation of metallocyclic compounds, highlighting its role in the creation of novel organometallic structures (Bikovetz et al., 1980).

  • Addition to Vinyl Derivatives of Organocyclosiloxanes : This compound adds to vinyl derivatives in organocyclosiloxanes, facilitating the synthesis of new compounds in silicone chemistry (Andrianov et al., 1965).

  • Geotechnical Applications : It is used as a hydrophobising agent in soils for geotechnical engineering applications, demonstrating its utility in material science and engineering (Ng & Lourenço, 2016).

  • Hydrophobic Coating Studies : The compound is investigated in hydrophobic coatings, emphasizing its role in surface chemistry and material protection (Baruwa et al., 2019).

  • Synthesis of Silacyclanes : It is used in the synthesis of silacyclanes, contributing to the development of cyclic organosilicon compounds (Zamyshlyaeva et al., 2002).

  • Study of Silanol Groups on Silica Surfaces : The reaction with silica surfaces is used to determine the concentration of silanol groups, highlighting its role in surface chemistry and analysis (Varvarin & Belyakova, 2003).

properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUCQARMOIYBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1CC2CCC1C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bicycloheptyl)dimethylchlorosilane

Synthesis routes and methods

Procedure details

Norbornene (141 g, 1.50 mol) is dissolved in toluene (100 ml) and heated to 80° C. After the addition of the platinum catalyst ([COD]PtCl2, 70 mg), dimethylchlorosilane (169 g, 1.8 mol) is slowly added dropwise within 60 min, and the temperature rises to 98° C. Heating is continued at 80° C. for a further 1 h. Excess silane, unconverted norbornene and the solvent are distilled off at atmospheric pressure. The residue is fractionally distilled using a membrane pump vacuum. 255 g (93%) of a colorless liquid having b.p. of 120° C./10 mbar are obtained. Purity 99.7% (assessed by GC (gas chromatography)).
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two

Citations

For This Compound
1
Citations
ISE Asia, IM China - researchgate.net
In contrast with silanes utilized as coupling agents in adhesive applications, silanes used to modify the surface energy or wettability of substrates under normal conditions do not impart …
Number of citations: 3 www.researchgate.net

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